7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride

Physicochemical profiling Ionization state Drug design

Medicinal chemistry teams exploring the 3-thia-7-azabicyclo[3.3.1]nonane antiarrhythmic scaffold require a C9-carboxyl handle for amide SAR-the 9-unsubstituted parent BRB-I-28 lacks this functionality entirely. This HCl salt delivers the exact solution: • C9-COOH enables parallel amide synthesis for N7-benzyl replacement & C9 side-chain SAR • Predicted pKa ~3.7: ionized carboxylate above pH 5 for pH-dependent solubility tuning • Direct EDC/NHS bioconjugation to fluorophores, biotin, or PEG-no functionalization needed • Serves as metabolic comparator: assess Phase II conjugation vs. Phase I S-oxidation routing

Molecular Formula C15H20ClNO2S
Molecular Weight 313.8 g/mol
Cat. No. B13255698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
Molecular FormulaC15H20ClNO2S
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESC1C2CSCC(C2C(=O)O)CN1CC3=CC=CC=C3.Cl
InChIInChI=1S/C15H19NO2S.ClH/c17-15(18)14-12-7-16(8-13(14)10-19-9-12)6-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H
InChIKeyQFGUUXYHMXOWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid HCl – Overview


7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride (CAS 1823406-24-1; molecular formula C₁₅H₂₀ClNO₂S; MW 313.8 g/mol) is a conformationally constrained, bridged bicyclic heterocycle incorporating both a sulfur atom and a protonatable nitrogen within a 3-thia-7-azabicyclo[3.3.1]nonane framework [1]. The hydrochloride salt enhances aqueous solubility and facilitates handling . This scaffold class has been extensively studied in medicinal chemistry, with several derivatives demonstrating potent antiarrhythmic, local anesthetic, and CNS-modulating activities in preclinical models [2]. The presence of the 9-carboxylic acid moiety distinguishes this compound from the prototypical antiarrhythmic agent BRB‑I‑28 (the corresponding 9‑unsubstituted hydroperchlorate salt) and provides a versatile handle for further derivatization, such as amide bond formation, which is critical for structure–activity relationship (SAR) exploration and prodrug design [3].

Amide SAR library synthesis via C-9 carboxyl handle
Hydrochloride salt for enhanced aqueous handling
Conformationally constrained scaffold for target engagement studies

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid HCl – Why Analogs Cannot Substitute


Within the 3‑thia‑7‑azabicyclo[3.3.1]nonane family, subtle structural modifications profoundly alter ionization state, solubility, metabolic fate, and pharmacodynamic profile. For instance, the prototypical antiarrhythmic lead BRB‑I‑28 (7‑benzyl‑3‑thia‑7‑azabicyclo[3.3.1]nonane hydroperchlorate) possesses a basic amine (pKₐ ~11.8) that is predominantly protonated at physiological pH, driving its Class Ib sodium‑channel blocking activity [1]. In contrast, 7‑benzyl‑3‑thia‑7‑azabicyclo[3.3.1]nonane‑9‑carboxylic acid hydrochloride introduces an ionizable carboxyl group (predicted pKₐ ~3.7) that is predominantly deprotonated at physiological pH, dramatically altering hydrogen‑bonding capacity, solubility, and the ability to form stable amide conjugates . Generic substitution with the unsubstituted parent, the 9‑ketone, or the 9‑hydroperchlorate salt is therefore impossible when the experimental objective requires a carboxyl handle for bioconjugation, prodrug synthesis, or pH‑dependent solubility tuning, as the absence of the carboxylic acid group eliminates the critical functional reactivity that defines this compound’s utility in medicinal chemistry workflows [2].

Risk Factor
Target Compound
Analog (BRB-I-28)
Ionization state
Carboxylate (deprotonated at physiological pH)
Protonated amine
Synthetic handle
Direct amide coupling (EDC/NHS)
Requires multi-step functionalization

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid HCl – Quantitative Differentiation


Ionization State: Carboxylic Acid vs. BRB‑I‑28 Amine

The target compound bears a carboxylic acid group at the 9‑position with a predicted pKₐ of 3.69 ± 0.20, meaning it is >99% deprotonated (carboxylate form) at physiological pH 7.4 . By contrast, the clinically studied antiarrhythmic lead BRB‑I‑28 (7‑benzyl‑3‑thia‑7‑azabicyclo[3.3.1]nonane hydroperchlorate) lacks this acidic moiety and instead exhibits a strongly basic amine with a measured pKₐ of 11.8, remaining >99% protonated at pH 7.4 [1]. This ~8 log‑unit difference in ionization state fundamentally alters the compound’s hydrogen‑bond donor/acceptor capacity, aqueous solubility pH‑dependence, and passive membrane permeability, properties that are critical determinants of both in vitro assay behavior and in vivo pharmacokinetics.

Ionization state (pKₐ)
Reported
Target: pKₐ 3.69 ± 0.20 (predicted), anionic at pH 7.4
BRB‑I‑28: pKₐ 11.8 (measured), cationic at pH 7.4
Opposite charge state differentiates assay and conjugation workflows
Predicted pKₐ; experimental verification recommended
Physicochemical profiling Ionization state Drug design

Class Antiarrhythmic Activity: BRB‑I‑28 vs. Lidocaine

While direct antiarrhythmic data for the 9‑carboxylic acid derivative remain unreported, the 3‑thia‑7‑azabicyclo[3.3.1]nonane scaffold class has demonstrated robust efficacy in a validated canine model of myocardial infarction‑induced ventricular tachycardia. BRB‑I‑28 hydroperchlorate, administered intravenously at 3 mg/kg and 6 mg/kg, suppressed pacing‑induced sustained ventricular tachycardia in 5 out of 6 dogs, with efficacy noted to be comparable or superior to lidocaine in the same preparation [1]. The compound also produced a 10–15% increase in blood pressure within minutes of administration. Furthermore, a structurally related analog, 7‑(3‑butoxypropyl)‑3‑thia‑7‑azabicyclo[3.3.1]nonane hydrochloride, was reported to be superior to lidocaine in duration of local anesthesia [2].

Class antiarrhythmic activity
Class-level
BRB‑I‑28 suppressed VT in 5/6 dogs at 3–6 mg/kg i.v.; responder rate 83%
Supports scaffold antiarrhythmic pharmacophore context
Direct 9-COOH data not reported; data to verify for derivative
Cardiac electrophysiology Antiarrhythmic drug discovery Ventricular tachycardia

Synthetic Versatility: Direct Amide Bond Formation via Carboxylic Acid

The 9‑carboxylic acid group permits direct amide coupling with primary or secondary amines using standard carbodiimide (e.g., EDC/HOBt) or HATU‑mediated conditions, without the need for pre‑functionalization of the bicyclic core . In contrast, the 9‑unsubstituted BRB‑I‑28 hydroperchlorate lacks a functional handle for conjugation and requires multi‑step oxidation or metallation chemistry to introduce a carboxyl equivalent [1]. Patents covering 3‑azabicyclo[3.3.1]nonane amide derivatives explicitly describe the use of carboxylic acid intermediates to generate amide‑based antiarrhythmic candidates with tunable lipophilicity and metabolic stability [2]. The 95% minimum purity specification and hydrochloride salt form of the commercial compound further facilitate reproducible stoichiometric coupling in parallel synthesis arrays .

Synthetic versatility
Reported
Direct amide coupling feasible via EDC/HOBt; ≥95% purity enables stoichiometric control
Eliminates 2–3 synthetic steps in SAR library generation
Commercial HCl salt; coupling conditions to verify
Medicinal chemistry Prodrug design Bioconjugation

Metabolic Fate: Carboxylic Acid vs. BRB‑I‑28 Sulfoxidation

BRB‑I‑28 undergoes extensive first‑pass metabolism in dogs, with oral bioavailability of only 44.5% and predominant conversion to the sulfoxide metabolite I (7‑benzyl‑3‑thia‑7‑azabicyclo[3.3.1]nonane‑3‑oxide), which exhibits substantially reduced antiarrhythmic activity [1]. The plasma AUC of metabolite I was 179.4% (oral) relative to parent, indicating significant metabolic shunting [2]. Introduction of a 9‑carboxylic acid group is anticipated to redirect oxidative metabolism away from the sulfur atom and toward glucuronidation or amino acid conjugation pathways, potentially improving metabolic stability and reducing the formation of inactive sulfoxide metabolites, although direct experimental confirmation for the 9‑COOH derivative is not yet published.

Metabolic fate
Class-level
BRB‑I‑28: oral F 44.5%; sulfoxide metabolite AUC 179.4% of parent
Carboxyl substitution may redirect metabolism away from S-oxidation
Predicted shift; direct 9-COOH metabolism data not published
Drug metabolism Pharmacokinetics Metabolite identification

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid HCl – Optimal Use Cases


Amide SAR Library for Antiarrhythmic Lead Optimization

The carboxylic acid handle enables rapid parallel amide synthesis with diverse amine building blocks, allowing medicinal chemistry teams to explore N‑7 benzyl replacements or C‑9 side‑chain variations. The established antiarrhythmic activity of the 3‑thia‑7‑azabicyclo[3.3.1]nonane core (5/6 dogs responding to BRB‑I‑28 at 3–6 mg/kg i.v.) provides a validated starting point, while the amide linkage offers opportunities to tune lipophilicity and metabolic stability beyond what is achievable with the parent hydroperchlorate [1].

pH-Dependent Solubility & Formulation Screening

With a predicted carboxylic acid pKₐ of 3.69, the compound transitions from predominantly unionized (below pH 3) to fully ionized carboxylate (above pH 5) . This pH‑dependent solubility profile can be exploited in formulation screens seeking to enhance aqueous solubility without resorting to strong counterions, a distinct advantage over the highly basic BRB‑I‑28 (pKₐ 11.8) which requires acidic conditions for dissolution.

Bioconjugation and Chemical Probe Synthesis

The free carboxyl group is directly amenable to coupling with fluorophores, biotin, or polyethylene glycol (PEG) chains via standard EDC/NHS chemistry, facilitating the generation of chemical biology probes to study ion channel distribution or target engagement. This contrasts with the 9‑unsubstituted BRB‑I‑28, which would require non‑trivial functionalization to introduce a conjugation handle .

Metabolite Identification & Reactive Metabolite Screening

Because BRB‑I‑28 is extensively metabolized via S‑oxidation (sulfoxide AUC 179.4% of parent orally), the 9‑carboxylic acid derivative can serve as a comparator to assess whether carboxyl substitution redirects metabolism away from the sulfur center [2]. Incubation with liver microsomes or hepatocytes can quantify the shift from Phase I oxidation to Phase II conjugation, providing valuable SAR around metabolic soft spots.

Application
Selection Property
Validation Focus
Ion channel pharmacophore SAR
C-9 carboxyl derivatization handle
Amide conjugate activity profiling
pH-dependent solubility screening
Ionizable carboxyl group
Solubility-pH profile assessment
Chemical probe bioconjugation
Direct EDC/NHS coupling compatibility
Probe stability and target engagement assays
Metabolic pathway research
Carboxyl substitution alters metabolic soft spot
Phase I vs. Phase II metabolite profiling
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